molecular formula C9H10N2O3 B8782465 2-(N-hydroxyimino)-N-(4-methoxyphenyl)acetamide

2-(N-hydroxyimino)-N-(4-methoxyphenyl)acetamide

Cat. No. B8782465
M. Wt: 194.19 g/mol
InChI Key: MDEHFNBKDPLEEJ-UHFFFAOYSA-N
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Patent
US06855730B2

Procedure details

A solution of 11.4 g of hydroxylamine hydrochloride in water (50 ml) was added to a solution of chloral hydrate (9.6 g) and sodium sulfate (83 g) in water (200 ml) at 60° C. The mixture was held at 60° C. while, in a separate flask, a solution of 4-anisidine (6.4 g) and concentrated hydrochloric acid (4.3 ml) in water (80 ml) was warmed to 80° C. The first solution was then added to the second and the reaction was refluxed for 2 minutes, cooled slowly to room temperature and then cooled in an ice bath. The tan precipitate which formed was collected by vacuum filtration, washed with water and dried under vacuum to give 8.6 g (85% yield) of N—(2-hydroximinoacetyl)anisidine.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].Cl[C:5](Cl)(Cl)[CH:6]([OH:8])O.S([O-])([O-])(=O)=O.[Na+].[Na+].[CH3:18][O:19][C:20]1[CH:25]=[CH:24][C:23]([NH2:26])=[CH:22][CH:21]=1.Cl>O>[N:2](=[CH:5][C:6]([NH:26][C:23]1[CH:24]=[CH:25][C:20]([O:19][CH3:18])=[CH:21][CH:22]=1)=[O:8])[OH:3] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
11.4 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
9.6 g
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Name
Quantity
83 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.4 g
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Name
Quantity
4.3 mL
Type
reactant
Smiles
Cl
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was held at 60° C.
ADDITION
Type
ADDITION
Details
The first solution was then added to the second and the reaction
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 minutes
Duration
2 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The tan precipitate which formed
FILTRATION
Type
FILTRATION
Details
was collected by vacuum filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
N(O)=CC(=O)NC1=CC=C(OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.6 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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